N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide
Description
This compound features a 5-methoxyindole core linked via an ethyl chain to an acetamide group, which is further substituted with a 3-methyl-5-(4-methoxyphenyl)pyrazole moiety. Its molecular weight (~477.5 g/mol) and lipophilic groups (methoxy, methyl) may enhance blood-brain barrier permeability compared to simpler analogues .
Properties
Molecular Formula |
C24H26N4O3 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C24H26N4O3/c1-15-20(24(28-27-15)16-4-6-18(30-2)7-5-16)13-23(29)25-11-10-17-14-26-22-9-8-19(31-3)12-21(17)22/h4-9,12,14,26H,10-11,13H2,1-3H3,(H,25,29)(H,27,28) |
InChI Key |
OOJRQWZAHRNORE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide involves multiple steps:
Initial Reaction: The process begins with the reaction of 5-methoxyindole with ethyl bromoacetate in the presence of a base to form an intermediate compound.
Formation of Pyrazole Ring: The intermediate is then reacted with 4-methoxyphenylhydrazine under acidic conditions to form the pyrazole ring.
Final Coupling: The final step involves coupling the pyrazole intermediate with acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and pyrazole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structural characteristics of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide suggest that it may interact with biological targets involved in tumor growth and proliferation.
Case Study: In Vitro Anticancer Studies
A study published in ACS Omega evaluated various derivatives of similar compounds for their anticancer properties. The results indicated that certain analogs exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions ranging from 75% to 86% . Although specific data on this compound was not directly provided, the structural similarities suggest a promising avenue for further investigation.
Neuropharmacological Applications
Given the presence of the indole structure, which is commonly associated with neurotransmitter modulation, this compound may have applications in neuropharmacology. Indole derivatives are known to influence serotonin receptors and could potentially be developed for treating mood disorders or neurodegenerative diseases.
Potential Mechanisms
Research into related compounds has shown that they can modulate serotonin pathways, which are crucial for mood regulation. For instance, compounds with similar indole structures have been investigated for their effects on serotonin receptors, suggesting that this compound might also exhibit similar properties .
Anti-inflammatory Properties
In silico studies have indicated that related compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests that this compound could be explored for its anti-inflammatory effects .
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Modifications
Indole vs. Indazole Derivatives
- N-[2-(5-Methoxy-1H-Indol-3-yl)Ethyl]Acetamide (): Simplifies the target compound by omitting the pyrazole substituent.
- 2-(4-Ethoxyphenyl)-N-(5-Nitro-1-Trityl-1H-Indazol-3-yl)Acetamide ():
Replaces indole with a nitro-indazole core. The trityl (triphenylmethyl) group adds steric bulk, which may hinder metabolic clearance but enhance anti-proliferative activity in cancer models .
Pyrazole vs. Triazole/Thiadiazole Derivatives
- N-R-2-(5-(5-Methyl-1H-Pyrazole-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-ylthio)Acetamides ():
Incorporates both pyrazole and triazole rings. The triazole’s electron-rich structure improves metabolic stability, while the phenyl group enhances π-π stacking in enzyme binding. These compounds exhibit predicted broad-spectrum activity via PASS software . - N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-[[3-(3-Methoxyphenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl]Acetamide (): Replaces pyrazole with thiadiazole and pyrimidoindole.
Substituent Effects
Methoxy Groups
- The 5-methoxyindole moiety (target compound and ) is structurally analogous to melatonin, suggesting possible neuroactivity .
Methyl and Bulky Groups
Predicted vs. Reported Bioactivity
Comparative Data Table
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is a compound that combines indole and pyrazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Indole moiety : Contributes to various biological activities including anti-cancer and anti-inflammatory effects.
- Pyrazole moiety : Known for its role in drug development, particularly in anticancer and anti-inflammatory agents.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3 |
| Molecular Weight | 318.39 g/mol |
| LogP | 3.4138 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 41.908 Ų |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Specific IC50 values were reported in the range of 0.5 to 10 µM, indicating potent activity against these cell lines .
Anti-inflammatory Effects
The indole and pyrazole components are known for their anti-inflammatory properties:
- Mechanism of Action : It is suggested that the compound may inhibit pro-inflammatory cytokines, potentially through modulation of NF-kB pathways, similar to other pyrazole derivatives .
Neuroprotective Effects
Given the structural similarity to melatonin, the compound may also possess neuroprotective properties:
- Melatonin-like Activity : Research indicates that compounds with methoxyindole structures can mimic melatonin's effects, providing neuroprotection against oxidative stress .
Case Study 1: Anticancer Efficacy
A study conducted by Bouabdallah et al. evaluated a series of pyrazole derivatives, including those structurally related to this compound. The results showed significant cytotoxicity against HepG2 cell lines with an IC50 value of 3.25 mg/mL .
Case Study 2: Inflammation Modulation
In a separate study, compounds similar to this one were tested for their ability to reduce inflammation in animal models. The results indicated a reduction in edema and inflammatory markers when administered at therapeutic doses .
Q & A
Q. Example Reaction Table :
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| Trityl Protection | Protection | Trityl chloride, triethylamine, CH₂Cl₂ | 75–85% |
| Acylation | Coupling | Chloroacetyl chloride, Et₃N, dioxane | 60–70% |
| Deprotection | Acidic cleavage | TFA, CH₂Cl₂ | >90% |
Basic: How is structural confirmation achieved for this compound?
Answer:
Structural validation relies on:
NMR Spectroscopy :
- ¹H NMR : Peaks for methoxy groups (~δ 3.8 ppm), indole NH (~δ 10–12 ppm), and pyrazole protons (δ 6–7 ppm) .
- ¹³C NMR : Carbonyl signals (~δ 170 ppm) confirm acetamide functionality .
Mass Spectrometry (LC-MS) : Molecular ion peaks matching the exact mass (e.g., m/z 446.2 for C₂₄H₂₆N₄O₃) .
Elemental Analysis : C, H, N percentages within ±0.3% of theoretical values .
Advanced: How can synthetic yield be optimized for large-scale production?
Answer:
Key methodological considerations:
Catalyst Screening : Test alternatives to Pd/C (e.g., Raney Ni) for hydrogenation steps to reduce costs .
Solvent Optimization : Replace dioxane with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .
Temperature Control : Reflux at 150°C with zeolite catalysts (e.g., Zeolite Y-H) enhances reaction efficiency .
Byproduct Analysis : Use HPLC to identify and minimize side products (e.g., deacetylated intermediates) .
Example Data Contradiction :
Lower yields in scaled-up reactions may arise from incomplete mixing. Resolve via:
- High-Shear Mixing : Improves reagent contact in viscous solvents .
- In Situ Monitoring : FTIR tracks reaction progression to optimize endpoint .
Advanced: How to resolve discrepancies between predicted and observed biological activity?
Answer:
Computational Validation :
- PASS Program : Predicts anti-proliferative activity via substructure analysis (e.g., Pa > 0.7 indicates high probability) .
- Molecular Docking : Compare binding affinities in target proteins (e.g., EGFR kinase) using AutoDock Vina .
Experimental Cross-Checking :
- Dose-Response Assays : Validate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to rule out cell-specific effects .
- Metabolic Stability Tests : Assess hepatic microsomal degradation to explain reduced in vivo efficacy .
Q. Example SAR Table :
| Substituent | Predicted Activity (PASS) | Observed IC₅₀ (μM) |
|---|---|---|
| 4-Methoxyphenyl | Pa = 0.85 | 12.3 ± 1.2 |
| 4-Chlorophenyl | Pa = 0.72 | 45.6 ± 3.1 |
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
ADMET Prediction :
- SwissADME : Analyzes logP (e.g., 3.1 ± 0.2) and BBB permeability (e.g., CNS MPO score = 4.2) .
- ProTox-II : Flags hepatotoxicity risks via structural alerts (e.g., acetamide moiety) .
QSAR Modeling :
- CoMFA/CoMSIA : Correlates 3D electrostatic fields with activity to guide analog design .
Q. Methodological Workflow :
- Step 1 : Generate 3D conformers using OMEGA.
- Step 2 : Dock into target protein (e.g., tubulin) with Glide SP/XP.
- Step 3 : Validate with MD simulations (GROMACS) to assess binding stability .
Advanced: How to design derivatives to improve metabolic stability?
Answer:
Bioisosteric Replacement :
- Replace methoxy groups with trifluoromethoxy to reduce CYP450-mediated oxidation .
Prodrug Strategies :
- Introduce ester moieties (e.g., ethyl acetate) for delayed hydrolysis in plasma .
Steric Shielding :
- Add bulky substituents (e.g., tert-butyl) near metabolically labile sites (e.g., indole NH) .
Q. Example Optimization Table :
| Derivative | Metabolic Half-Life (h) | Modification |
|---|---|---|
| Parent Compound | 1.2 | – |
| CF₃O Analog | 3.8 | Reduced CYP2D6 affinity |
| tert-Butyl Shielded | 5.6 | Blocked oxidative cleavage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
